molecular formula C21H41N7O6 B12518293 L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine CAS No. 819802-84-1

L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine

Cat. No.: B12518293
CAS No.: 819802-84-1
M. Wt: 487.6 g/mol
InChI Key: CGXVSCJIJQOSNJ-QXKUPLGCSA-N
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Description

L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of five amino acids: L-isoleucine, L-serine, L-ornithine, and L-leucine, with a diaminomethylidene group attached to the ornithine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput production. Additionally, large-scale synthesis may involve solution-phase methods for certain steps to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The diaminomethylidene group can be reduced to form a primary amine.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated peptide, while reduction of the diaminomethylidene group may produce a peptide with a primary amine.

Scientific Research Applications

L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The diaminomethylidene group can form hydrogen bonds or ionic interactions with target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • L-Prolyl-L-phenylalanyl-L-phenylalanyl-L-isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
  • L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline

Uniqueness

L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural feature may confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

819802-84-1

Molecular Formula

C21H41N7O6

Molecular Weight

487.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H41N7O6/c1-5-12(4)16(22)19(32)28-15(10-29)18(31)26-13(7-6-8-25-21(23)24)17(30)27-14(20(33)34)9-11(2)3/h11-16,29H,5-10,22H2,1-4H3,(H,26,31)(H,27,30)(H,28,32)(H,33,34)(H4,23,24,25)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

CGXVSCJIJQOSNJ-QXKUPLGCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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